molecular formula C8H17NOSi B015775 1-(Trimethylsilyl)-2-piperidinone CAS No. 3553-93-3

1-(Trimethylsilyl)-2-piperidinone

Cat. No. B015775
CAS RN: 3553-93-3
M. Wt: 171.31 g/mol
InChI Key: PMQNJTKTWDVUNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Trimethylsilyl)-2-piperidinone and related derivatives often involves the reaction of organometallic compounds with diketene, leading to the formation of linear 1/1 adducts and oxazinone derivatives. A notable method involves the reaction of N-trimethylsilyl- and -stannyl(diphenylmethylene)amine with diketene, yielding piperidine and oxazinone derivatives upon demetallation with ethanethiol or methanol, respectively (Suzuki et al., 1974).

Molecular Structure Analysis

The molecular structure of 1-(Trimethylsilyl)-2-piperidinone derivatives has been characterized in several studies. For instance, the reaction of N-trimethylsilyl derivatives of amides and lactams with chloro(chloromethyl)dimethylstannane has been investigated, revealing insights into the crystal and molecular structure of related compounds, such as 1-(chlorodimethylstannylmethyl)-2-piperidone (Bylikin et al., 2006).

Chemical Reactions and Properties

1-(Trimethylsilyl)-2-piperidinone undergoes various chemical reactions, highlighting its versatility. An example includes its involvement in radical cyclization processes to synthesize 2,4-disubstituted piperidines, demonstrating significant enhancement in diastereoselectivity when using tris(trimethylsilyl)silane compared to tributyltin hydride (Gandon et al., 2006).

Physical Properties Analysis

The physical properties of 1-(Trimethylsilyl)-2-piperidinone derivatives, such as solubility, melting point, and boiling point, are influenced by the trimethylsilyl group. These properties are crucial for determining the compound's behavior in various solvents and conditions, although specific studies focusing on these aspects were not identified in the current search.

Chemical Properties Analysis

The chemical properties of 1-(Trimethylsilyl)-2-piperidinone, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are of significant interest. For example, its use as a cyclopropanone equivalent in synthetic applications showcases its reactivity and utility in forming complex molecular structures (Wasserman et al., 1989).

Scientific Research Applications

  • Wasserman, H., Dion, R., & Fukuyama, J. M. (1989) reported the use of 1-Piperidino-1-trimethylsilyloxycyclopropane and its corresponding 1-hydroxy-1-piperidinocyclopropane in the formation of pyrroles, pyrrolines, and pyrrolizidines, and in the rearrangement of dicyclic compounds (Wasserman, Dion, & Fukuyama, 1989).

  • Roselló, J., Tusell, J., & Gelpí, E. (1977) found that trimethylsilyl derivatives are stable and reproducible for identifying prostaglandins in human seminal fluid, with no significant interconversion of prostaglandins (Roselló, Tusell, & Gelpí, 1977).

  • Suzuki, H., Matsuda, I., Itoh, K., & Ishii, Y. (1974) demonstrated that N-trimethylsilyl- and -stannyl(diphenylmethylene)amines react with diketene to produce linear 1/1 adducts and an oxazinone derivative, which can be demetallated to produce piperidine and oxazinones (Suzuki et al., 1974).

  • Sulzbach, R. A. (1970) reported the preparation of 1,4-bis(trimethylsilyl)-1,4-dihydropyridine (I) by reductive silylation of pyridine with alkali metals and trimethylchlorosilane, involving anion radical intermediates (Sulzbach, 1970).

  • Jiao, X.-y., Borloo, M., Verbruggen, C., & Haemers, A. (1994) developed a method for the preparation of 2-pyrrolidinylphosphinic acid and its homologues from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite (Jiao et al., 1994).

  • Harris, R., & Kimber, B. (1975) observed that trimethylsilyl compounds show varying degrees of substituent electronegativity influence on their chemical shifts and coupling constants (Harris & Kimber, 1975).

  • Henegar, K., & Lira, R. (2012) developed a scalable one-pot procedure for synthesis of 2,2,2-trichloromethylcarbinols using trimethyl(trichloromethyl)silane, avoiding harsh basic conditions (Henegar & Lira, 2012).

properties

IUPAC Name

1-trimethylsilylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQNJTKTWDVUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409130
Record name 2-Piperidinone, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)-2-piperidinone

CAS RN

3553-93-3
Record name 2-Piperidinone, 1-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Chang, W Li, G Hou, X Zhang - Advanced Synthesis & …, 2010 - Wiley Online Library
A catalytic complex made from [Ir(COD)Cl] 2 [di‐μ‐chloro‐bis(1,5‐cyclooctadiene)diiridium(I)] precursor and (S,S)‐f‐Binaphane ((R,R)‐1,1′‐bis{(R)‐4,5‐dihydro‐3H‐dinaphtho[1,2‐c:2…
PA Reddy, KE Woodward, SM McIlheran… - Journal of medicinal …, 1997 - ACS Publications
A series of 3-substituted 2-piperidinone (δ-valerolactam) and hexahydro-2H-azepin-2-one (ε-caprolactam) derivatives were prepared and evaluated as anticonvulsants in mice. In the 2-…
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
DH Hua, SW Miao, SN Bharathi… - The Journal of …, 1990 - ACS Publications
0 Except Entry 3. 6 45% of lactam 3a was recovered. l-(Trimethylsilyl)-2-pyrrolidinone (2a). To a solution of 17 g (0.2 mol) of 2-pyrrolidinone (3a) and 25 g (0.25 mol) of triethylamine in …
Number of citations: 116 0-pubs-acs-org.brum.beds.ac.uk
M Chang - 2013 - search.proquest.com
Synthesis of chiral amine is one of the major tasks in organic chemistry since chiral amines play important roles in pharmaceutical and agrochemical industry. Among those various …
MJ Fisher - 1989 - search.proquest.com
Part I. Face selectivity in Diels-Alder reactions of six dienes of general structure 3 and 4 have been examined. These dienes were chosen as models for conformationally locked (E)-1-…

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